4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde
Description
4-[(5-Bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde is a synthetic piperazine derivative featuring a 5-bromoindole moiety linked via an acetyl group to a piperazine-1-carbaldehyde scaffold. Its molecular formula is C₁₅H₁₄BrN₃O₂, with a molecular weight of 348.21 g/mol. The compound’s structure combines a halogenated indole system, known for bioactivity in central nervous system (CNS) disorders and receptor modulation, with a piperazine-carbaldehyde group that may enhance binding affinity or serve as a synthetic handle for further derivatization .
Properties
Molecular Formula |
C15H16BrN3O2 |
|---|---|
Molecular Weight |
350.21 g/mol |
IUPAC Name |
4-[2-(5-bromoindol-1-yl)acetyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C15H16BrN3O2/c16-13-1-2-14-12(9-13)3-4-19(14)10-15(21)18-7-5-17(11-20)6-8-18/h1-4,9,11H,5-8,10H2 |
InChI Key |
MQHRCWZFGVAEKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde typically involves multiple steps:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Acetylation: The brominated indole is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Piperazine Coupling: The acetylated brominated indole is coupled with piperazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Formylation: Finally, the piperazine derivative is formylated using a formylating agent like Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carboxylic acid.
Reduction: 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The brominated indole moiety may enhance binding affinity to certain targets, while the piperazine ring can improve solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine-Carbaldehyde Derivatives
Key Structural and Functional Insights:
Halogenation Effects: The 5-bromo substitution on the indole ring in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carbaldehyde, MW 285.31 ).
Aldehyde vs. Ester/Carboxylate : The carbaldehyde group in the target compound offers a reactive site for Schiff base formation or further functionalization, unlike ester derivatives (e.g., ), which are more metabolically stable but less reactive .
Indole Positional Isomerism : The target compound’s indole-1-yl substitution contrasts with indole-3-yl derivatives (e.g., ), which are more common in CNS-active compounds. Positional differences could alter receptor selectivity or pharmacokinetics .
Boron and Chromenyl Modifications : Boronate-containing analogs () and chromenyl derivatives () demonstrate the versatility of the piperazine-carbaldehyde scaffold in diverse applications, from synthetic intermediates to photophysical agents.
Biological Activity
4-[(5-bromo-1H-indol-1-yl)acetyl]piperazine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, including mechanisms of action, pharmacological effects, and relevant studies that highlight its significance in drug development.
- Molecular Formula : C15H16BrN3O2
- Molar Mass : 350.21 g/mol
- Density : 1.53 g/cm³ (predicted)
- Boiling Point : 589.9 °C (predicted)
- pKa : 0.81 (predicted)
The compound exhibits various biological activities primarily through its interaction with multiple molecular targets. Notably, it has been studied for its role as an inhibitor in several enzymatic pathways:
- Dihydrofolate Reductase Inhibition : Similar compounds have shown effectiveness in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation, particularly in cancer cells .
- Kinase Inhibition : It has been indicated that derivatives of this compound may inhibit kinases involved in signaling pathways related to cancer progression .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Indole derivatives are known to exhibit neuroprotective effects, potentially making this compound useful in treating neurodegenerative diseases .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
